BI-224436 - 1155419-89-8

BI-224436

Catalog Number: EVT-261862
CAS Number: 1155419-89-8
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 224436 is an investigational new drug under development for the treatment of HIV infection. BI 224436 is the first non-catalytic site integrase inhibitor (NCINI). It inhibits HIV replication via binding to a conserved allosteric pocket of the HIV integrase enzyme. This makes the drug distinct in mechanism of action compared to raltegravir and elvitegravir, which bind at the catalytic site.
Synthesis Analysis

The synthesis of BI-224436 involves multiple steps utilizing advanced organic chemistry techniques. The compound was synthesized using a method that includes the formation of key intermediates through reactions involving quinoline derivatives and dihydropyran moieties. Specific technical details regarding the synthesis include:

  • Reagents and Conditions: The synthesis typically employs reagents such as dimethylformamide and various coupling agents under controlled temperature conditions to facilitate the formation of the desired quinolineacetic acid structure.
  • Purification Techniques: After synthesis, purification is achieved through methods such as column chromatography and recrystallization to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

The molecular structure of BI-224436 can be described by its unique arrangement of atoms that confer its biological activity. The compound features:

  • Functional Groups: Key functional groups include a quinoline ring system and an acetic acid moiety, which are critical for its interaction with the HIV-1 integrase.
  • 3D Structure: The three-dimensional conformation of BI-224436 allows it to fit into the allosteric site of the integrase enzyme, inhibiting its function without competing with substrate binding .

Structural Data

  • Molecular Formula: C24H30N2O4
  • Molecular Weight: 442.51 g/mol
  • CAS Number: Not specified in the sources.
Chemical Reactions Analysis

BI-224436 undergoes specific chemical reactions that are crucial for its mechanism of action against HIV-1 integrase. Notable reactions include:

  • Enzymatic Assays: The compound's activity is assessed through enzymatic assays that measure its ability to inhibit the 3′ processing activity of HIV-1 integrase. In these assays, BI-224436 effectively reduces the enzymatic cleavage of long terminal repeat (LTR) DNA substrates, which is essential for viral replication .
  • Resistance Studies: When exposed to HIV-1 strains in vitro, mutations associated with resistance (e.g., A128T, A128N) were observed, indicating that while BI-224436 retains efficacy against certain resistant strains, it can select for specific mutations in viral populations .
Mechanism of Action

The mechanism by which BI-224436 exerts its antiviral effects involves:

  • Allosteric Inhibition: Unlike traditional inhibitors that bind directly to the active site of integrase, BI-224436 binds to a non-catalytic site on the enzyme. This binding alters the conformational dynamics of integrase, preventing it from effectively processing viral DNA.
  • Impact on Viral Replication: By inhibiting integrase activity, BI-224436 disrupts the integration step of the HIV replication cycle, thereby reducing viral load in infected cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of BI-224436 are pivotal for its pharmacological profile:

  • Solubility: The compound exhibits good solubility in various solvents commonly used in pharmaceutical formulations.
  • Stability: Stability studies indicate that BI-224436 maintains its integrity under physiological conditions relevant to drug formulation and delivery.

Relevant Data

  • pH Stability: The compound remains stable across a range of pH values typically encountered in biological systems.
  • Permeability: Studies show favorable permeability characteristics through cellular membranes, indicating potential for effective absorption following administration .
Applications

BI-224436 has several scientific applications primarily centered around its role as an antiviral agent:

  • Antiviral Research: It serves as a critical tool in studying HIV resistance mechanisms and developing combination therapies with other antiretroviral drugs.
  • Clinical Trials: Due to its promising preclinical profile, BI-224436 has advanced into phase 1 clinical trials aimed at evaluating its safety and efficacy in humans .
Introduction to HIV-1 Integrase Inhibitors

Role of Integrase in HIV-1 Replication Cycle

HIV-1 integrase (IN) is a 288-residue enzyme essential for viral replication, facilitating the covalent insertion of reverse-transcribed viral DNA into the host genome. This process occurs via two catalytic steps: 3'-processing (removal of GT dinucleotides from viral DNA ends) and strand transfer (covalent joining of processed ends to host DNA). Without integration, productive HIV-1 infection cannot proceed, making IN a high-value therapeutic target [1] [9]. The enzyme’s structure comprises three domains: an N-terminal zinc-binding domain, a catalytic core domain (CCD) harboring the D-D-E motif (Asp64, Asp116, Glu152) for magnesium coordination, and a C-terminal DNA-binding domain (CTD). The CCD dimer forms the primary catalytic interface, while the CTD facilitates protein-DNA and interdomain interactions critical for functional multimerization [4] [9].

Classification of Integrase Inhibitors

Catalytic Site Inhibitors (INSTIs)

INSTIs target the CCD-active site, specifically inhibiting the strand transfer step by displacing viral DNA termini from magnesium ions. Approved INSTIs (e.g., raltegravir, elvitegravir, bictegravir) demonstrate potent antiviral activity but share a common resistance pathway. Mutations at residues Y143, Q148, or N155 disrupt drug binding through steric hindrance or altered metal coordination, leading to cross-resistance within the class [1] [4].

Non-Catalytic Site Inhibitors (NCINIs)

NCINIs (e.g., BI 224436) represent a mechanistically distinct class that binds a conserved allosteric pocket at the CCD dimer interface. This pocket, physiologically occupied by the host cofactor LEDGF/p75, is distal to the catalytic D-D-E motif. NCINIs stabilize aberrant IN conformations that disrupt 3'-processing and virion maturation, offering a complementary approach to INSTIs [1] [4] [9].

Emergence of Resistance to INSTIs and Need for Novel Mechanisms

INSTI resistance arises rapidly in monotherapy settings, with high-level resistance conferred by single mutations (e.g., Q148K/R/H). Second-generation INSTIs (dolutegravir, bictegravir) retain efficacy against some INSTI-resistant variants but remain vulnerable to polymorphisms like G140S/Q148H. This underscores the need for inhibitors with novel binding sites and non-overlapping resistance profiles. NCINIs address this gap by targeting an allosteric site critical for IN multimerization and host-factor binding, providing a barrier to cross-resistance with existing therapies [1] [4] [9].

Table 1: Key Characteristics of INSTIs vs. NCINIs

FeatureINSTIsNCINIs (e.g., BI 224436)
Binding SiteCatalytic core (DDE motif)Allosteric pocket at CCD dimer interface
MechanismStrand transfer inhibition3'-processing inhibition & IN aggregation
Resistance MutationsY143R/C, Q148H/K/R, N155HA128T/N, L102F, H171T
Host Factor InteractionMinimal impact on LEDGF/p75 bindingDisrupts IN-LEDGF/p75 complex

Properties

CAS Number

1155419-89-8

Product Name

BI-224436

IUPAC Name

(2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1

InChI Key

MIXIIJCBELCMCZ-VWLOTQADSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

BI-224436; BI 224436; BI224436.

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.